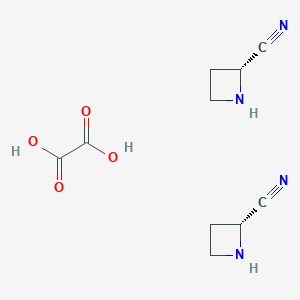
4-Methylbenzene-1-sulfonic acid 4-methylpiperidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzene-1-sulfonic acid 4-methylpiperidin-3-one is a chemical compound with the molecular formula C18H22N2O6S . It has an average mass of 394.442 Da and a monoisotopic mass of 394.119843 Da . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methyl group and a sulfonic acid group, and a piperidinone ring substituted with a methyl group .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 225-229 degrees Celsius .Aplicaciones Científicas De Investigación
4-Methylbenzene-1-sulfonic acid 4-methylpiperidin-3-one has a wide range of scientific research applications. It is used as a reagent in the synthesis of drugs, dyes, and fragrances, as well as in the production of polymers. It is also used as a catalyst in the synthesis of organic compounds, including pharmaceuticals. In addition, this compound is used in the synthesis of a variety of other compounds, including surfactants, solvents, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzene-1-sulfonic acid 4-methylpiperidin-3-one is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the reaction mixture, which results in the formation of a new compound. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In laboratory experiments, it has been shown to have anti-inflammatory and anti-microbial effects. It has also been shown to have antioxidant and anti-cancer effects. In addition, this compound has been shown to have a protective effect against oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methylbenzene-1-sulfonic acid 4-methylpiperidin-3-one has a wide range of advantages and limitations for lab experiments. One of the main advantages of using this compound is that it is non-toxic, which makes it safe to use in experiments. It is also water-soluble, which makes it easy to use in aqueous solutions. Another advantage of this compound is that it is relatively inexpensive, making it cost-effective for use in lab experiments.
However, there are some limitations to using this compound in lab experiments. It is not very stable, and it can be easily degraded by light and heat. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research and development of 4-Methylbenzene-1-sulfonic acid 4-methylpiperidin-3-one. One potential direction is to further study the biochemical and physiological effects of this compound, as well as its mechanism of action. This could lead to the development of new drugs and other compounds that have similar effects. Another potential direction is to develop new methods for the synthesis of this compound, as well as new applications for the compound. Finally, further research into the stability of this compound could lead to more efficient and cost-effective methods of production.
Métodos De Síntesis
The synthesis of 4-Methylbenzene-1-sulfonic acid 4-methylpiperidin-3-one involves a two-step process. In the first step, 4-methylbenzene-1-sulfonic acid is reacted with 4-methylpiperidin-3-one in aqueous solution in the presence of a base catalyst. The reaction proceeds via the nucleophilic substitution of the sulfonic acid group for the hydroxyl group of the 4-methylpiperidin-3-one. The second step involves the addition of an acid catalyst to the reaction mixture, which results in the formation of this compound.
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylpiperidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-4-6(5)8/h2-5H,1H3,(H,8,9,10);5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMOWLIMPQWOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1=O.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)






![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)
![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride (1:2)](/img/structure/B6302128.png)
![1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)](/img/structure/B6302138.png)



![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)